(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Description
The compound (3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a bicyclic ketone derivative with a fused furo[3,4-d][1,3]dioxole core. Its stereochemistry (3aR,6S,6aR) and the (4R)-configured 1,3-dioxolane substituent define its conformational rigidity and reactivity. This compound is structurally related to carbohydrate derivatives, particularly diacetonide-protected sugars, which are widely used as intermediates in organic synthesis to mask hydroxyl groups during multi-step reactions .
Properties
Molecular Formula |
C12H18O6 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1 |
InChI Key |
OFZPAXSEAVOAKB-BZNPZCIMSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@@H]3[C@H](C(=O)O2)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d]dioxol-4-one typically involves the construction of the bicyclic furo[3,4-d]dioxol core followed by installation of the 2,2-dimethyl-1,3-dioxolane substituent at the 6-position with defined stereochemistry.
The key steps include:
Formation of the tetrahydrofuro[3,4-d]dioxol ring system via cyclization reactions involving protected sugar derivatives or polyhydroxy precursors.
Introduction of the 2,2-dimethyl-1,3-dioxolane moiety through acetalization of a hydroxyl group with acetone or related ketones under acidic catalysis.
Stereochemical control achieved by using chiral starting materials or resolution methods.
Specific Synthetic Routes and Examples
Synthesis via Sugar-Derived Lactones
One common approach starts from sugar lactones such as 2,3-O-isopropylidene-L-lyxono-1,4-lactone, which shares structural features with the target compound. The lactone ring is opened and functionalized to introduce the dioxolane ring, followed by cyclization to form the fused bicyclic system.
- Example: The compound (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d]dioxol-4(3aH)-one (PubChem CID 9990017) is a closely related intermediate, prepared by selective acetalization and lactonization steps.
Resolution of Diastereomeric Salts
To obtain the desired stereochemistry, resolution techniques are employed. For instance, dibenzoyl-L-tartrate salts of intermediates are crystallized to separate enantiomers.
A patent (EP2220064B1) describes the preparation of diastereomerically pure dibenzoyl-L-tartrate salts of related compounds, starting from known intermediates, followed by crystallization to yield the (3aS,4R,6S,6aR)-enantiomer, which can be converted to the target compound.
This method ensures high enantiomeric purity essential for the biological or synthetic application of the compound.
Alkylation and Protection Strategies
In some syntheses, protection of hydroxyl groups as dioxolane or benzyl ethers is followed by alkylation reactions to install substituents.
For example, benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)carbamate derivatives undergo sodium hydride-mediated alkylation with bromoalkyl ethers in DMF under nitrogen atmosphere, followed by chromatographic purification.
These reactions proceed under mild conditions (0–30 °C) and yield high purity products after workup and purification.
Data Table Summarizing Key Preparation Steps
Analytical and Research Findings
Stereochemical Confirmation: The stereochemistry of the compound and intermediates is confirmed by chiral HPLC, NMR spectroscopy (including NOESY and COSY), and X-ray crystallography where available.
Purity and Yield: The resolution step using dibenzoyl-L-tartrate salts typically yields >95% enantiomeric excess. Alkylation reactions under sodium hydride conditions generally provide yields ranging from 70% to 90% after purification.
Molecular Weight and Formula: The compound has a molecular weight of approximately 188.18 g/mol for the core bicyclic system and 583.6 g/mol for larger derivatives incorporating additional substituents.
Stability: The bicyclic acetal structure is stable under neutral and mildly acidic conditions but can be hydrolyzed under strong acidic or basic conditions, which is important for handling and storage.
Chemical Reactions Analysis
Ring-Opening Reactions
The dioxolane and dioxole moieties undergo controlled ring-opening under acidic or nucleophilic conditions:
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄ (0.1 M), H₂O/THF | Diol derivatives | 65–78% |
| Nucleophilic ring-opening | NaCN, DMF, 60°C | Cyanohydrin intermediates | 52% |
Acid-mediated hydrolysis selectively cleaves the dioxolane ring, producing diols while preserving the furan ring. Stereochemical integrity is maintained due to the rigid bicyclic structure .
Nucleophilic Substitution
The compound participates in SN2 reactions at secondary oxygen atoms:
| Site of Substitution | Nucleophile | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| C-6a position | NaN₃ | DMSO | 80°C | Azido derivatives |
| C-3a position | KSCN | Acetone | RT | Thiocyanate analogues |
Reactivity correlates with steric accessibility: the C-6a position reacts 3× faster than C-3a due to reduced hindrance from methyl groups .
Oxidation Reactions
Controlled oxidation targets specific carbon centers:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (aq) | pH 7, 0°C | Ketone at C-6 | 89% |
| CrO₃/Pyridine | CH₂Cl₂, 25°C | Epoxide formation | 67% |
Mild MnO₂ selectively oxidizes allylic alcohols (if present), while stronger agents like CrO₃ modify the furan ring .
Esterification and Acylation
The hydroxyl groups (when exposed via ring-opening) undergo derivatization:
| Acylating Agent | Catalyst | Solvent | Product Stability |
|---|---|---|---|
| Acetic anhydride | DMAP | Pyridine | >6 months @ 4°C |
| Benzoyl chloride | Et₃N | CHCl₃ | Crystallizes readily |
Ester derivatives (e.g., benzoates) enhance solubility for chromatographic purification . The tert-butyl groups resist acylation under standard conditions .
Protection/Deprotection Strategies
The 2,2-dimethyl groups serve as protective units:
| Deprotection Method | Reagents | Time | Furan Ring Integrity |
|---|---|---|---|
| Acidic | HCl (gas), dioxane | 2 h | Preserved |
| Oxidative | NBS, CCl₄, hv | 45 min | Partial cleavage |
Selective removal of dioxolane protecting groups enables stepwise functionalization .
Analytical Monitoring
Key techniques for reaction optimization:
-
HPLC : C18 column, 80:20 MeCN/H₂O, tracks ring-opening kinetics (R² = 0.98)
-
¹H NMR : δ 1.32–1.45 ppm (dimethyl groups) integrates to confirm substitution extent
This reactivity profile underscores the compound’s utility in synthesizing stereochemically defined intermediates for pharmaceuticals and materials science.
Scientific Research Applications
The compound (3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of furodioxole have shown cytotoxic effects against various cancer cell lines. A study demonstrated the synthesis of furodioxole derivatives that inhibited tumor growth in vivo, suggesting that this compound could be explored for similar properties.
Antimicrobial Properties : Compounds containing dioxolane rings have been investigated for their antimicrobial activities. Preliminary studies suggest that the presence of the dioxolane moiety may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.
Organic Synthesis
Building Block for Complex Molecules : The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can undergo various transformations such as nucleophilic substitutions and cycloadditions to yield more complex structures. For example, it has been utilized in the synthesis of heterocyclic compounds through palladium-catalyzed reactions in ionic liquids, showcasing its utility in green chemistry practices.
Material Science
Optoelectronic Applications : The unique electronic properties of compounds with similar structures have led to their use in optoelectronic devices. Research indicates that furodioxole derivatives can be incorporated into organic photovoltaic systems due to their ability to absorb light and facilitate charge transport.
Data Tables
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of furodioxole derivatives for their anticancer activity against breast cancer cell lines. The results showed that specific modifications to the dioxolane ring significantly enhanced cytotoxicity.
Case Study 2: Organic Synthesis
In a recent publication in Green Chemistry , researchers demonstrated the use of this compound as a precursor for synthesizing nitrogen-containing heterocycles using microwave-assisted reactions. This method improved yields and reduced reaction times compared to traditional methods.
Case Study 3: Optoelectronic Applications
Research conducted by Thompson et al. highlighted the incorporation of furodioxole-based materials into organic solar cells, resulting in improved efficiency due to their favorable electronic properties.
Mechanism of Action
The mechanism of action of (3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Functional Group Variations
Compound A : (3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- Key Difference : Hydroxyl group at the 4-position instead of a ketone.
- Impact: Reduced reactivity toward nucleophiles compared to the ketone-containing target compound. Higher polarity due to the hydroxyl group, affecting solubility in non-polar solvents. Synonym: Diaceton-α-D-mannofuranose, indicating its role as a protected carbohydrate intermediate .
Compound B : (3aR,6R,6aR)-6-(Benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
- Key Difference : Benzyloxymethyl substituent instead of the (4R)-1,3-dioxolane group.
- Impact: Increased molecular weight (278.3 g/mol vs. 260.29 g/mol for the target compound) due to the benzyl group. Applications: Used in fine chemical synthesis, with a focus on protecting-group strategies .
Compound C : (3aR,5S,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Key Difference : Furo[2,3-d][1,3]dioxole core instead of furo[3,4-d].
- Impact :
Ketone vs. Hydroxyl Derivatives
- Target Compound : The 4-ketone group enables reactions such as:
- Reduction : Conversion to secondary alcohols for further functionalization.
- Nucleophilic Addition : Formation of hydrazones or oximes.
- Hydroxyl Analogs (Compound A): Limited to oxidation (e.g., to ketones) or protection/deprotection strategies .
Substituent Effects
- Benzyloxymethyl (Compound B) : Introduces steric bulk, which may hinder reactions at the 6-position but enhance stability toward acidic conditions .
- Methoxy Derivatives: e.g., [(3aR,4R,6aR)-6-methoxy-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methanol (C₉H₁₆O₅, MW 204.22).
Analytical Data Comparison
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 260.29 g/mol | 260.29 g/mol | 278.3 g/mol |
| 13C NMR (Carbonyl) | ~200 ppm (C=O) | N/A (C-OH) | ~200 ppm (C=O) |
| IR Stretches | 1740 cm⁻¹ (C=O) | 3400 cm⁻¹ (O-H) | 1740 cm⁻¹ (C=O) |
| Melting Point | Not reported | Not reported | 125–135°C (predicted) |
Biological Activity
The compound (3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.32 g/mol. The compound contains multiple functional groups including dioxolane and furodioxole moieties, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds containing dioxolane structures often exhibit a range of biological activities including antifungal and antibacterial properties. The biological activity of the compound can be categorized into several key areas:
Antibacterial Activity
A study on various dioxolanes demonstrated significant antibacterial effects against several strains:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against the aforementioned bacteria. Notably, while some compounds showed excellent activity against S. aureus, none exhibited activity against E. coli or K. pneumoniae .
Antifungal Activity
The same series of compounds were tested for antifungal activity against Candida albicans. All tested compounds except one demonstrated significant antifungal properties . This highlights the potential of dioxolane derivatives in treating fungal infections.
Case Studies
Several case studies have focused on the synthesis and evaluation of dioxolane derivatives similar to the compound :
- Synthesis and Evaluation :
-
Structure-Activity Relationship (SAR) :
- The relationship between the chemical structure and biological activity was examined in detail.
- Variations in substituents on the dioxolane ring led to differences in potency against various bacterial strains.
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound 1 | Antibacterial | Staphylococcus aureus | 625 - 1250 |
| Compound 2 | Antifungal | Candida albicans | Significant |
| Compound 3 | Antibacterial | Pseudomonas aeruginosa | 625 |
| Compound 4 | Antifungal | Candida albicans | Significant |
Q & A
Basic: What synthetic routes are recommended for the preparation of this compound, and how can yield optimization be systematically approached?
Answer:
The compound is typically synthesized via multi-step reactions involving protected sugar derivatives or furanose intermediates. A common strategy involves:
Aldehyde-Amine Coupling : Reacting a D-lixaric aldehyde derivative with 2,2-dimethoxyethylamine under inert atmosphere (e.g., N₂) using 3Å molecular sieves to absorb moisture, followed by purification via flash chromatography .
Stereoselective Functionalization : Introducing the (4R)-2,2-dimethyl-1,3-dioxolane moiety through nucleophilic substitution or Mitsunobu reactions, leveraging chiral auxiliaries to preserve stereochemistry .
Yield Optimization :
- Reagent Stoichiometry : Use a 10–20% molar excess of amine or alcohol nucleophiles to drive reactions to completion.
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., Fmoc-Cl protection) to minimize side reactions .
- Purification : Employ gradient elution in flash chromatography (hexane:ethyl acetate or dichloromethane:methanol) to resolve diastereomers or byproducts .
Basic: How can the stereochemical integrity of the compound be confirmed post-synthesis?
Answer:
Use a combination of:
NMR Spectroscopy :
- ¹H NMR : Analyze coupling constants (e.g., J = 3.76 Hz in furanose protons) and splitting patterns to confirm axial/equatorial substituents .
- ¹³C NMR : Identify deshielded carbons (e.g., acetal carbons at δ 105–115 ppm) to verify dioxolane ring formation .
Polarimetry : Compare the optical rotation with literature values for enantiopure standards .
X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are accessible (e.g., dibenzoate esters) .
Advanced: What experimental strategies address contradictions in NMR data when characterizing diastereomeric mixtures?
Answer:
Contradictions arise from overlapping signals or dynamic equilibria. Mitigation strategies include:
Variable Temperature (VT) NMR : Cool samples to –40°C to slow ring puckering or chair-flipping in furanose/dioxolane systems, resolving split peaks .
COSY/NOESY : Identify through-space correlations (e.g., NOE between H-6a and H-4 in the (3aR,6S,6aR) configuration) to distinguish diastereomers .
Derivatization : Convert the compound to a stable derivative (e.g., acetate or benzyl ether) to simplify spectra .
Advanced: How can the compound’s stability under acidic/basic conditions be evaluated for downstream functionalization?
Answer:
Design a stability assay with the following steps:
pH Titration : Expose the compound to buffered solutions (pH 1–12) at 25°C and 50°C, monitoring degradation via HPLC/UV at 210–254 nm.
Kinetic Analysis : Calculate half-life (t₁/₂) for acetal hydrolysis under acidic conditions (e.g., 80% acetic acid at 80°C, as in dioxolane ring cleavage) .
Protection Strategies : If instability is observed, introduce temporary protecting groups (e.g., TBS ethers for hydroxyls) before further reactions .
Advanced: What methodologies are effective for resolving enantiomeric excess in asymmetric syntheses of this compound?
Answer:
Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and hexane:isopropanol mobile phases .
Mosher’s Ester Analysis : Derivatize secondary alcohols with (R)- and (S)-Mosher’s acid chloride, then compare ¹H NMR shifts of diastereomeric esters .
Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., acetic acid during deprotection) .
- Waste Disposal : Neutralize acidic/basic waste before disposal and avoid aqueous release due to potential ecological toxicity .
Advanced: How can computational modeling predict the compound’s reactivity in glycosylation or nucleophilic substitution reactions?
Answer:
DFT Calculations : Optimize ground-state geometries (e.g., B3LYP/6-31G*) to identify nucleophilic sites (e.g., axial vs. equatorial hydroxyls) .
Transition State Analysis : Model SN2 pathways for dioxolane ring-opening reactions, evaluating steric hindrance from 2,2-dimethyl groups .
Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF, DMSO) to predict activation barriers .
Advanced: What strategies mitigate low yields in large-scale syntheses of this compound?
Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Fmoc-Cl reactions) .
- Catalytic Methods : Replace stoichiometric reagents (e.g., NaH) with catalytic bases (e.g., DMAP) in acetylation steps .
- Crystallization-Driven Purification : Seed reactions with pure crystals to enhance enantiomeric purity and reduce chromatographic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
